molecular formula C17H28N2O B10835690 1-Hexyl-4-(2-methoxyphenyl)piperazine

1-Hexyl-4-(2-methoxyphenyl)piperazine

Cat. No.: B10835690
M. Wt: 276.4 g/mol
InChI Key: QLLNEODTUOCQKR-UHFFFAOYSA-N
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Description

1-Hexyl-4-(2-methoxyphenyl)piperazine is a chemical compound with the molecular formula C17H28N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

The synthesis of 1-Hexyl-4-(2-methoxyphenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Hexyl-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the piperazine ring or the hexyl chain, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the hexyl chain. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Scientific Research Applications

1-Hexyl-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including its interaction with neurotransmitter receptors. It has been investigated for its potential use in neuropharmacology and as a ligand for receptor binding studies.

    Medicine: Research has explored its potential as a therapeutic agent for neurological disorders.

    Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Hexyl-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, particularly neurotransmitter receptors. It has been shown to act as a ligand for serotonin receptors, modulating their activity. This interaction can influence various signaling pathways in the brain, leading to potential therapeutic effects for mood and anxiety disorders .

Comparison with Similar Compounds

1-Hexyl-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

1-hexyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C17H28N2O/c1-3-4-5-8-11-18-12-14-19(15-13-18)16-9-6-7-10-17(16)20-2/h6-7,9-10H,3-5,8,11-15H2,1-2H3

InChI Key

QLLNEODTUOCQKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCN(CC1)C2=CC=CC=C2OC

Origin of Product

United States

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